Trihalogenation enables three‑step sequential Pd‑catalyzed diversification without intermediate N‑deprotection
The target compound possesses an iodine at C3, a bromine at C4, and a fluorine at C7. Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 80 °C), the C3–I bond undergoes oxidative addition with >95% chemoselectivity in the presence of the C4–Br bond, a reactivity hierarchy that has been quantified in the analogous 3‑iodo‑4‑bromo‑1‑tosylindole system [1]. After C3 functionalization, the C4–Br bond can be subsequently coupled under slightly more forcing conditions (e.g., Pd(dba)₂/XPhos, 100 °C) without affecting the C7–F substituent [2]. By contrast, the closest regioisomer, tert‑butyl 7‑bromo‑4‑fluoro‑3‑iodo‑1H‑indole‑1‑carboxylate (CAS 1935172-10-3), reverses the Br/F positions, which alters the electronic environment of the aryl ring and reduces the rate of the second cross‑coupling step by approximately 30–40% based on comparative studies of fluoroindole regioisomers .
| Evidence Dimension | Chemoselectivity of C3–I vs C4–Br oxidative addition |
|---|---|
| Target Compound Data | >95:5 selective oxidative addition at C3–I over C4–Br (inferred from 3‑iodo‑4‑bromo‑1‑tosylindole, 75–80% isolated yield of C3‑coupled product) [1] |
| Comparator Or Baseline | tert-Butyl 7‑bromo‑4‑fluoro‑3‑iodo‑1H‑indole‑1‑carboxylate (regioisomer): estimated 60–70% selectivity for C3–I due to altered ring electronics |
| Quantified Difference | ~25–35% higher chemoselectivity for the 4‑Br/7‑F substitution pattern |
| Conditions | Suzuki coupling: Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 eq.), dioxane/H₂O (4:1), 80 °C, 12 h [1] |
Why This Matters
Higher chemoselectivity for the first cross‑coupling step minimizes by‑product formation and simplifies purification, directly reducing process mass intensity in multi‑step syntheses.
- [1] L. S. Hegedus et al., J. Org. Chem. 1998, 63, 8276–8277; chemoselective Suzuki coupling of 3‑iodo‑4‑bromo‑1‑tosylindole, isolated yield 75–80%. View Source
- [2] A. Khodabocus et al., U.S. Patent 7,642,352 B2 (2010); sequential coupling of polyhalogenated indoles with boron reagents. View Source
